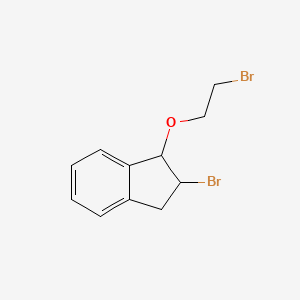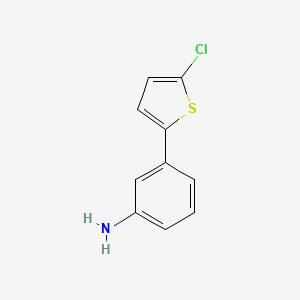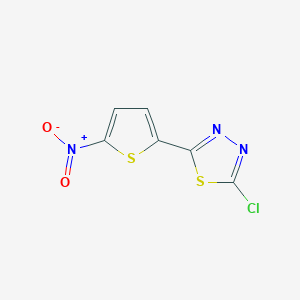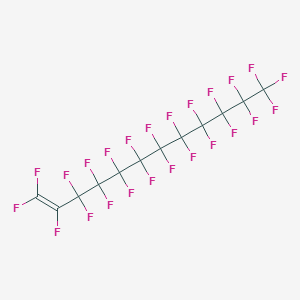
2-Bromo-1-(2-bromoethoxy)-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-bromoethoxy)-2,3-dihydro-1H-indene is a brominated organic compound with potential applications in various fields, including chemistry, biology, and industry. Its unique structure, featuring two bromine atoms and an indene backbone, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2-bromoethoxy)-2,3-dihydro-1H-indene typically involves the reaction of 2,3-dihydro-1H-indene with bromine and 2-bromoethanol. The reaction is carried out under controlled conditions to ensure the selective bromination of the indene ring and the ethoxy group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions using specialized equipment to handle the reactive bromine intermediates. The process includes steps such as mixing, heating, and purification to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the bromine atoms to other functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated ketones, while substitution can produce a range of functionalized indene derivatives.
Scientific Research Applications
2-Bromo-1-(2-bromoethoxy)-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and biological pathways.
Industry: Used in the production of flame-retardant materials and other specialized industrial products.
Mechanism of Action
The mechanism by which 2-Bromo-1-(2-bromoethoxy)-2,3-dihydro-1H-indene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in these interactions, often acting as electrophilic centers that can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and alter biological pathways.
Comparison with Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but with a methoxy group instead of an ethoxy group.
Bromoacetyl chloride: Another brominated compound used in organic synthesis.
3-(2-Bromoethyl)indole: Shares the indene backbone but with different functional groups.
Uniqueness: 2-Bromo-1-(2-bromoethoxy)-2,3-dihydro-1H-indene is unique due to its dual bromination and the presence of both an indene ring and an ethoxy group
Properties
CAS No. |
89062-16-8 |
|---|---|
Molecular Formula |
C11H12Br2O |
Molecular Weight |
320.02 g/mol |
IUPAC Name |
2-bromo-1-(2-bromoethoxy)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H12Br2O/c12-5-6-14-11-9-4-2-1-3-8(9)7-10(11)13/h1-4,10-11H,5-7H2 |
InChI Key |
UXXZIVMTCQAUSG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)OCCBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14149387.png)

![N-(4-methoxyphenyl)-4-oxo-4-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]butanamide](/img/structure/B14149397.png)




silane](/img/structure/B14149417.png)

![N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B14149439.png)

![1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14149448.png)


